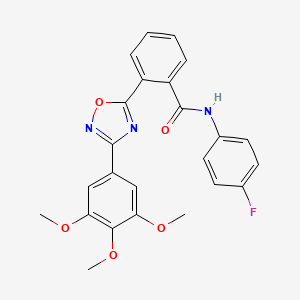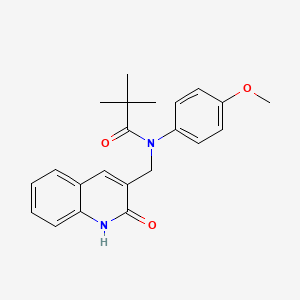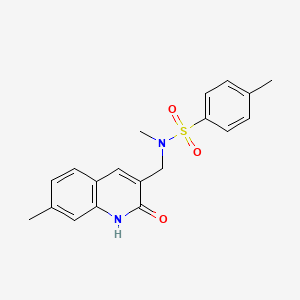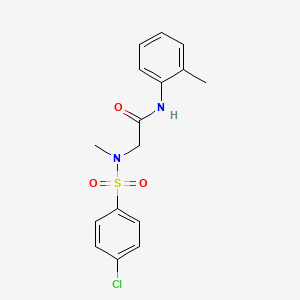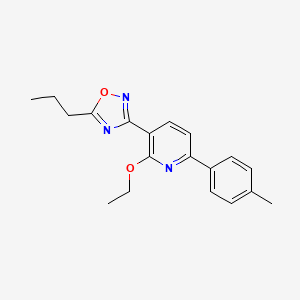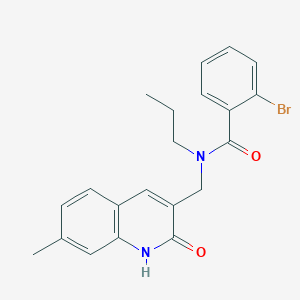
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Mechanism of Action
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide works by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, this compound can interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain genes that are involved in cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of this compound is that it may not be effective against all types of cancer, and further research is needed to determine its potential use in different cancer types.
Future Directions
There are several future directions for research involving 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is the development of more potent inhibitors that can target BRD4 more effectively. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves several steps, including the reaction of 2-bromo-N-propylbenzamide with 2-hydroxy-7-methylquinoline in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Scientific Research Applications
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been the subject of several scientific studies, which have demonstrated its potential use in cancer research. In one study, this compound was shown to inhibit the growth of prostate cancer cells by targeting a specific protein called BRD4. This protein plays a key role in regulating gene expression, and inhibiting its activity can lead to the death of cancer cells.
properties
IUPAC Name |
2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIEWUIASEKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

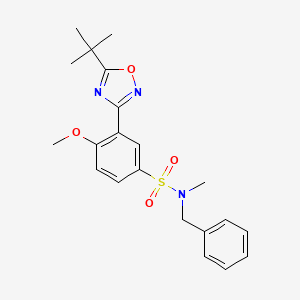
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

